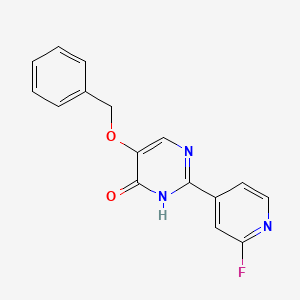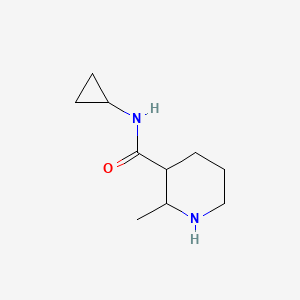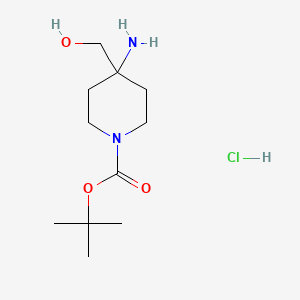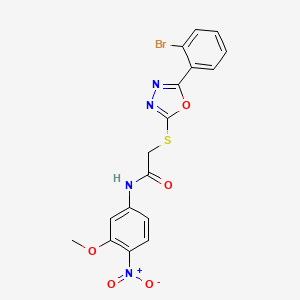
5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one is a complex organic compound that features a pyridinone core substituted with benzyloxy, bromophenyl, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the benzyloxy, bromophenyl, and hydroxymethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-((Benzyloxy)methoxy)-1-phenyl-2-(hydroxymethyl)pyridin-4(1H)-one
- 5-((Benzyloxy)methoxy)-1-(3-chlorophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one
- 5-((Benzyloxy)methoxy)-1-(3-fluorophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one
Uniqueness
The presence of the bromophenyl group in 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one distinguishes it from similar compounds. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique for specific applications.
Properties
Molecular Formula |
C20H18BrNO4 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(hydroxymethyl)-5-(phenylmethoxymethoxy)pyridin-4-one |
InChI |
InChI=1S/C20H18BrNO4/c21-16-7-4-8-17(9-16)22-11-20(19(24)10-18(22)12-23)26-14-25-13-15-5-2-1-3-6-15/h1-11,23H,12-14H2 |
InChI Key |
SNWUQJFHQMEHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=CN(C(=CC2=O)CO)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11776705.png)


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)


![4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776758.png)
![2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol](/img/structure/B11776764.png)
